molecular formula C18H14F2N2O3S2 B2704375 N-(3,4-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide CAS No. 1226450-79-8

N-(3,4-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide

Cat. No.: B2704375
CAS No.: 1226450-79-8
M. Wt: 408.44
InChI Key: UVFWDXODRNTEHN-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, is of interest due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiophene Core: Starting with a thiophene precursor, various functional groups are introduced through electrophilic aromatic substitution reactions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via sulfonylation reactions using sulfonyl chlorides and amines under basic conditions.

    Attachment of the Carboxamide Group: The carboxamide group is typically introduced through amidation reactions involving carboxylic acids or their derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide: can be compared with other thiophene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties. The presence of fluorine atoms can enhance metabolic stability and bioavailability, while the sulfonamide and carboxamide groups can contribute to specific interactions with biological targets.

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-(3,4-difluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3S2/c1-22(27(24,25)13-5-3-2-4-6-13)16-9-10-26-17(16)18(23)21-12-7-8-14(19)15(20)11-12/h2-11H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFWDXODRNTEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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